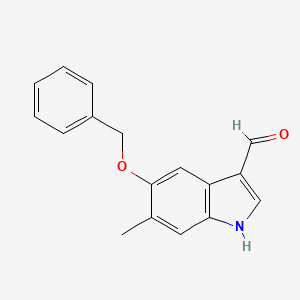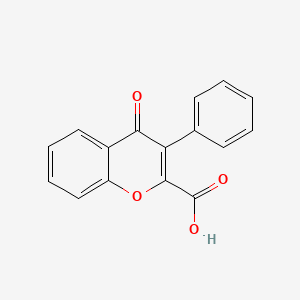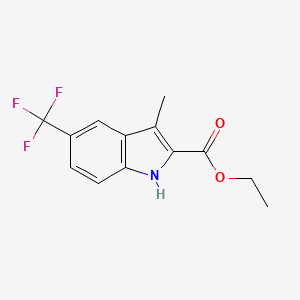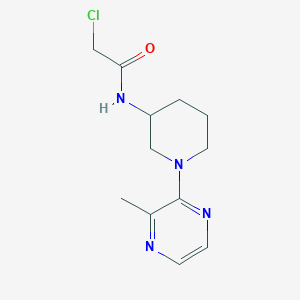
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline typically involves the reaction of aniline with a phenyl-substituted trimethylsilyl compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline exerts its effects depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Phenyl-2-(trimethylsilyl)ethyl)aniline: Similar structure but lacks the ethylidene group.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)benzylamine: Similar structure with a benzylamine moiety instead of aniline.
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)toluidine: Similar structure with a toluidine moiety.
Uniqueness
N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
61820-41-5 |
|---|---|
Fórmula molecular |
C17H21NSi |
Peso molecular |
267.44 g/mol |
Nombre IUPAC |
N,1-diphenyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C17H21NSi/c1-19(2,3)14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clave InChI |
BNJFOHWSVOPSQZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




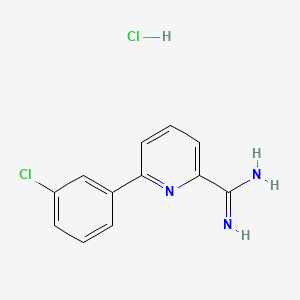
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)


